VPC-18005
CAS No.:
Cat. No.: VC0546889
Molecular Formula: C15H17N3O3S
Molecular Weight: 319.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H17N3O3S |
---|---|
Molecular Weight | 319.4 g/mol |
IUPAC Name | 2-[(2E)-4-oxo-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid |
Standard InChI | InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8+ |
Standard InChI Key | DTEAZCJUKPARQD-LZYBPNLTSA-N |
Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O |
SMILES | CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O |
Canonical SMILES | CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
VPC-18005, also referred to as VPC18005, is a synthetic small molecule with defined chemical properties that enable its interaction with the ERG-ETS domain. The compound's chemical identity and physical properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 2242480-48-2 |
Molecular Weight | 319.379 g/mol |
Molecular Formula | C₁₅H₁₇N₃O₃S |
Physical Appearance | Solid |
Relative Density | 1.35 g/cm³ (Predicted) |
Chemical Name | 2-((R,E)-2-(((E)-4-isopropylbenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid |
SMILES Notation | N(/N=C\C1=CC=C(C(C)C)C=C1)=C\2/SC(CC(O)=O)C(=O)N2 |
Structurally, VPC-18005 features a hydrophobic isopropyl benzyl group at one end connected to a negatively charged 5' carboxyl 4-thiazolidanone group at the other end through an azo moiety with conjugated double bonds. This unique structural arrangement facilitates its specific interactions with the ERG-ETS domain .
Solubility and Stability Profile
VPC-18005 exhibits favorable solubility and stability characteristics for laboratory applications. The compound is soluble in DMSO at concentrations up to 60 mg/mL (187.86 mM), with sonication recommended to enhance dissolution . In cell culture media, VPC-18005 demonstrates excellent stability, maintaining 93% of its initial concentration for at least three days. This stability profile compares favorably to another ERG inhibitor, YK-4-279, which maintains only 60% stability under similar conditions .
Mechanism of Action
Binding to ERG-ETS Domain
VPC-18005 exerts its biological effects through direct interaction with the ERG-ETS domain. Computational modeling has revealed the detailed binding pose of VPC-18005 within the target pocket of the ERG-ETS domain. Within this binding pocket, VPC-18005 forms multiple molecular interactions that contribute to its inhibitory activity :
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A salt bridge with lysine 357 (Lys357)
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Hydrogen bonds with leucine 313 (Leu313), tryptophan 351 (Trp351), and tyrosine 372 (Tyr372)
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Hydrophobic interactions with multiple amino acid residues, including glutamine 312 (Gln312), tryptophan 314 (Trp314), tyrosine 371 (Tyr371), tyrosine 372 (Tyr372), lysine 375 (Lys375), isoleucine 377 (Ile377), isoleucine 395 (Ile395), alanine 398 (Ala398), and leucine 399 (Leu399)
Nuclear magnetic resonance (NMR) spectroscopy studies using ¹⁵N-HSQC have confirmed the binding of VPC-18005 to the ERG-ETS domain. These studies demonstrated dose-dependent chemical shift changes for numerous amide ¹H-¹⁵N groups upon addition of VPC-18005. The affected protein residues, showing chemical shift changes greater than the mean (0.01 ppm), were predominantly located along helix α1, helix α3, and strand β3, clustering around the predicted binding pocket of VPC-18005 .
Disruption of ERG-DNA Interaction
A critical aspect of VPC-18005's mechanism of action is its ability to disrupt the binding of ERG to DNA. Electrophoretic mobility shift assays (EMSA) have demonstrated that VPC-18005 exhibits dose-dependent disruption of recombinant ERG-ETS/DNA complex formation with an inhibition constant (Kᵢ) of approximately 250 μM. This inhibition constant aligns with the dissociation constant (Kd) determined for the interaction between the ERG-ETS domain and VPC-18005 using ¹⁵N-HSQC spectroscopy .
In comparative studies, VPC-18005 demonstrated superior ability to disrupt ERG-DNA complex formation compared to YK-4-279, another ERG inhibitor. When tested using VCaP nuclear lysate, VPC-18005 effectively disrupted ERG-DNA complex formation, while YK-4-279 failed to show this effect .
Biological Activities
Inhibition of Luciferase Reporter Activity
VPC-18005 has been characterized as a luciferase inhibitor capable of suppressing ERG-induced transcriptional activity. In cell-based assays using an ETS-responsive firefly luciferase reporter (pETS-luc) construct containing three conserved ETS recognition (GGAA) motifs, VPC-18005 demonstrated potent inhibitory activity. The compound inhibited pETS-luc reporter activity with IC₅₀ values of 3 μM and 6 μM in PNT1B-ERG and VCaP cells, respectively .
For comparison, YK-4-279 exhibited IC₅₀ values of 5 μM and 16 μM in the same PNT1B-ERG and VCaP cell-based ETS-Luc reporter assays, indicating that VPC-18005 is more potent, particularly in VCaP cells .
Effects on Cell Migration, Invasion, and Metastasis
VPC-18005 demonstrates significant anti-metastatic properties in ERG-expressing prostate cancer models. In vitro studies have shown that VPC-18005 inhibits migration and invasion of ERG-overexpressing prostate cancer cells .
The anti-metastatic potential of VPC-18005 has been further validated in a zebrafish xenograft model. In this model, VPC-18005 at concentrations of 1 μM and 10 μM produced a 20–30% decrease in the dissemination of cancer cells . This effect on metastasis in vivo corroborates the in vitro findings on cell migration and invasion, suggesting that VPC-18005 could potentially inhibit metastatic spread in ERG-positive prostate cancers .
Comparative Analysis with Other ERG Inhibitors
When compared to YK-4-279, another ERG inhibitor, VPC-18005 demonstrates several advantages:
Parameter | VPC-18005 | YK-4-279 |
---|---|---|
IC₅₀ in PNT1B-ERG cells | 3 μM | 5 μM |
IC₅₀ in VCaP cells | 6 μM | 16 μM |
Stability in media (3 days) | 93% | 60% |
Disruption of ERG-DNA binding | Yes | No |
This comparative analysis highlights the superior potency, stability, and mechanism-specific activity of VPC-18005 relative to YK-4-279. Particularly noteworthy is VPC-18005's ability to disrupt ERG-DNA binding, which YK-4-279 fails to demonstrate, suggesting a more direct mechanism of inhibiting ERG-dependent transcription .
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